2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a furylmethyl group, and two phenyl groups attached to a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a palladium catalyst in a tandem C–N coupling/Boulton–Katritzky rearrangement process.
Introduction of the Chlorophenyl Group: This step can be achieved through nucleophilic substitution reactions, where a suitable chlorophenyl precursor is reacted with the core structure.
Attachment of the Furylmethyl Group: This step involves the use of furylmethyl precursors in a similar nucleophilic substitution reaction.
Addition of Phenyl Groups: The phenyl groups can be introduced through various methods, including Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl and furylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include furylmethyl ketones, phenyl derivatives, and various substituted triazolopyrimidines .
Scientific Research Applications
2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 5-(4-Chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-ylthioacetic acid
Uniqueness
2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C30H20ClN5O |
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Molecular Weight |
502.0 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C30H20ClN5O/c31-24-16-8-7-15-23(24)28-33-30-26-25(20-10-3-1-4-11-20)27(21-12-5-2-6-13-21)35(18-22-14-9-17-37-22)29(26)32-19-36(30)34-28/h1-17,19H,18H2 |
InChI Key |
DLDDRKMUWNUQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5Cl)CC6=CC=CO6)C7=CC=CC=C7 |
Origin of Product |
United States |
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